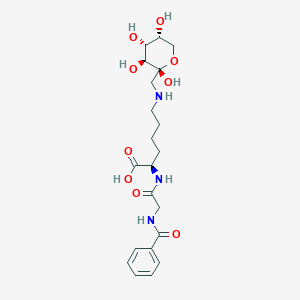

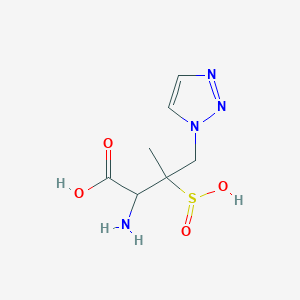

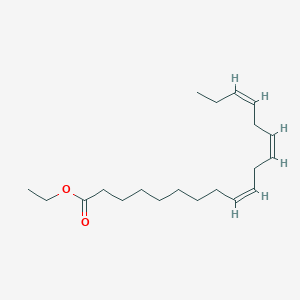

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine, also known as Amadori compound, is a type of advanced glycation end product (AGE) that is formed by the reaction between reducing sugars and amino acids. It is a widely studied compound due to its involvement in several pathological conditions, including diabetes, Alzheimer's disease, and cancer.

Mécanisme D'action

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine exerts its effects through several mechanisms. It can modulate gene expression, activate inflammatory pathways, and induce oxidative stress. It can also interact with cell surface receptors, such as RAGE (receptor for advanced glycation end products), and activate intracellular signaling pathways, leading to the production of cytokines and growth factors. These effects can result in tissue damage, inflammation, and cell proliferation, contributing to the development of pathological conditions.

Effets Biochimiques Et Physiologiques

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has several biochemical and physiological effects. It can cross-link proteins, leading to the formation of insoluble aggregates that can impair tissue function. It can also modify proteins, altering their structure and function. N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine can also induce oxidative stress, leading to the production of reactive oxygen species (ROS) that can damage cells and tissues. These effects can contribute to the development of several pathological conditions.

Avantages Et Limitations Des Expériences En Laboratoire

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be quantified using various analytical techniques, such as HPLC and LC-MS. However, N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine can be difficult to work with due to its reactivity and tendency to form aggregates. It can also vary in concentration depending on the source and method of synthesis.

Orientations Futures

Future research on N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine should focus on developing new therapeutic interventions for pathological conditions associated with its formation. This could involve the development of inhibitors that can block the formation of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine or prevent its interaction with cell surface receptors. Future research should also focus on understanding the role of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine in other pathological conditions, such as cardiovascular disease and neurodegenerative disorders. Finally, future research should explore the potential of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine as a biomarker for disease diagnosis and prognosis.

Méthodes De Synthèse

The synthesis of N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine involves the reaction between reducing sugars, such as glucose or fructose, and lysine. The reaction leads to the formation of a Schiff base, which undergoes rearrangement to form the N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine compound. The synthesis can be carried out in vitro or in vivo. In vitro synthesis involves the incubation of reducing sugars and lysine under controlled conditions, while in vivo synthesis occurs naturally in the body.

Applications De Recherche Scientifique

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has been extensively studied due to its involvement in several pathological conditions. It has been implicated in the development of diabetic complications, such as nephropathy, retinopathy, and neuropathy. It has also been linked to the development of Alzheimer's disease and cancer. Research on N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine has focused on understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic interventions.

Propriétés

Numéro CAS |

139950-87-1 |

|---|---|

Nom du produit |

N(epsilon)-(1-Deoxyfructos-1-yl)hippuryllysine |

Formule moléculaire |

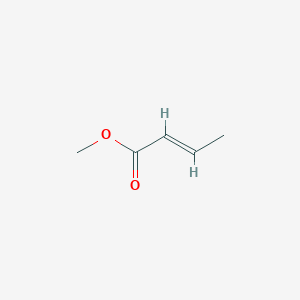

C21H31N3O9 |

Poids moléculaire |

469.5 g/mol |

Nom IUPAC |

(2R)-2-[(2-benzamidoacetyl)amino]-6-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |

InChI |

InChI=1S/C21H31N3O9/c25-15-11-33-21(32,18(28)17(15)27)12-22-9-5-4-8-14(20(30)31)24-16(26)10-23-19(29)13-6-2-1-3-7-13/h1-3,6-7,14-15,17-18,22,25,27-28,32H,4-5,8-12H2,(H,23,29)(H,24,26)(H,30,31)/t14-,15-,17-,18+,21-/m1/s1 |

Clé InChI |

DJDWCZDCENIWRI-WEAZEUSYSA-N |

SMILES isomérique |

C1[C@H]([C@H]([C@@H]([C@](O1)(CNCCCC[C@H](C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O |

SMILES |

C1C(C(C(C(O1)(CNCCCCC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)(CNCCCCC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2)O)O)O)O |

Synonymes |

N(epsilon)-(1-deoxyfructos-1-yl)hippuryllysine N(epsilon)-1-deoxy-D-fructos-1-yl-hippuryl-lysine NDFHL |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)

![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)